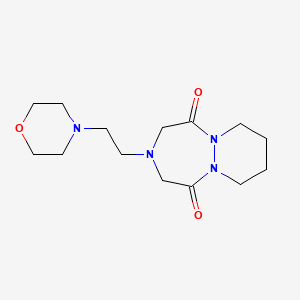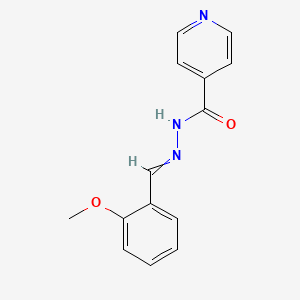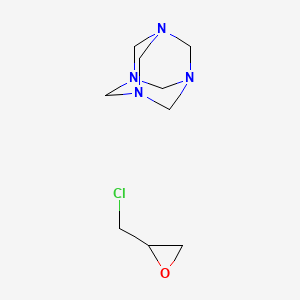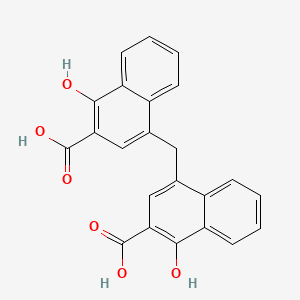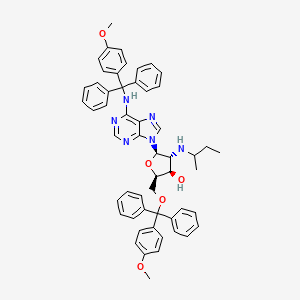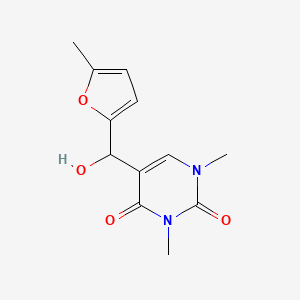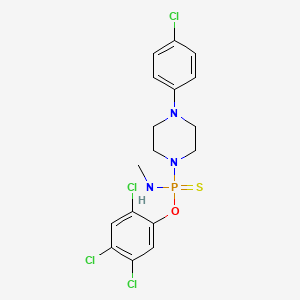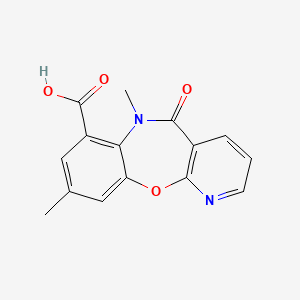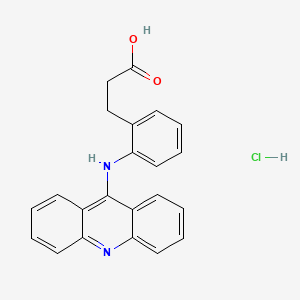
1-((5-(Trifluoroacetylamino)-2-indolyl)carbonyl)-4-(3-(isopropylamino)-2-pyridinyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-(Trifluoroacetylamino)-2-indolyl)carbonyl)-4-(3-(isopropylamino)-2-pyridinyl)piperazine is a complex organic compound that features a unique combination of indole, pyridine, and piperazine moieties
Méthodes De Préparation
The synthesis of 1-((5-(Trifluoroacetylamino)-2-indolyl)carbonyl)-4-(3-(isopropylamino)-2-pyridinyl)piperazine involves multiple steps, including the formation of the indole and pyridine rings, followed by their functionalization and coupling with the piperazine moiety. The synthetic route typically involves:
Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Functionalization of the Indole Ring: The indole ring is then functionalized with a trifluoroacetyl group through a Friedel-Crafts acylation reaction using trifluoroacetic anhydride and a Lewis acid catalyst.
Formation of the Pyridine Ring: The pyridine ring can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Functionalization of the Pyridine Ring: The pyridine ring is functionalized with an isopropylamino group through a nucleophilic substitution reaction.
Coupling with Piperazine: The functionalized indole and pyridine rings are then coupled with piperazine through a nucleophilic acyl substitution reaction to form the final compound.
Industrial production methods for this compound would involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Des Réactions Chimiques
1-((5-(Trifluoroacetylamino)-2-indolyl)carbonyl)-4-(3-(isopropylamino)-2-pyridinyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyridine rings, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl and trifluoroacetyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isopropylamino and trifluoroacetyl groups, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic conditions, organic solvents such as dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Applications De Recherche Scientifique
1-((5-(Trifluoroacetylamino)-2-indolyl)carbonyl)-4-(3-(isopropylamino)-2-pyridinyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders, cancer, and infectious diseases.
Biological Research: The compound is used as a tool to study various biological processes, including signal transduction, enzyme inhibition, and receptor binding.
Chemical Biology: The compound is used in chemical biology research to probe the structure and function of biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-((5-(Trifluoroacetylamino)-2-indolyl)carbonyl)-4-(3-(isopropylamino)-2-pyridinyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: The compound can bind to specific receptors, such as G-protein coupled receptors or ion channels, and modulate their activity.
Inhibit Enzymes: The compound can inhibit the activity of specific enzymes, such as kinases or proteases, by binding to their active sites.
Modulate Signal Transduction: The compound can modulate signal transduction pathways, such as the MAPK or PI3K/Akt pathways, by affecting the activity of key signaling proteins.
Comparaison Avec Des Composés Similaires
1-((5-(Trifluoroacetylamino)-2-indolyl)carbonyl)-4-(3-(isopropylamino)-2-pyridinyl)piperazine can be compared with other similar compounds, such as:
1-((5-(Acetylamino)-2-indolyl)carbonyl)-4-(3-(methylamino)-2-pyridinyl)piperazine: This compound has an acetyl group instead of a trifluoroacetyl group and a methylamino group instead of an isopropylamino group, which affects its chemical properties and biological activity.
1-((5-(Benzoylamino)-2-indolyl)carbonyl)-4-(3-(ethylamino)-2-pyridinyl)piperazine: This compound has a benzoyl group instead of a trifluoroacetyl group and an ethylamino group instead of an isopropylamino group, which affects its chemical properties and biological activity.
1-((5-(Methoxyamino)-2-indolyl)carbonyl)-4-(3-(propylamino)-2-pyridinyl)piperazine: This compound has a methoxyamino group instead of a trifluoroacetyl group and a propylamino group instead of an isopropylamino group, which affects its chemical properties and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities compared to similar compounds.
Propriétés
Numéro CAS |
147920-15-8 |
|---|---|
Formule moléculaire |
C23H25F3N6O2 |
Poids moléculaire |
474.5 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-[2-[4-[3-(propan-2-ylamino)pyridin-2-yl]piperazine-1-carbonyl]-1H-indol-5-yl]acetamide |
InChI |
InChI=1S/C23H25F3N6O2/c1-14(2)28-18-4-3-7-27-20(18)31-8-10-32(11-9-31)21(33)19-13-15-12-16(5-6-17(15)30-19)29-22(34)23(24,25)26/h3-7,12-14,28,30H,8-11H2,1-2H3,(H,29,34) |
Clé InChI |
IQWZRCANSWEHQR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


